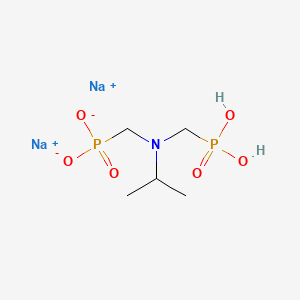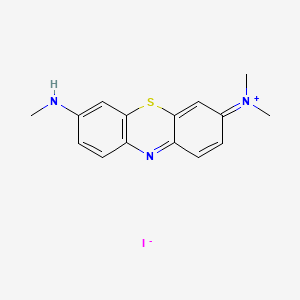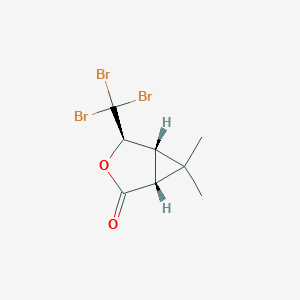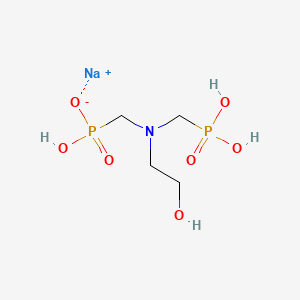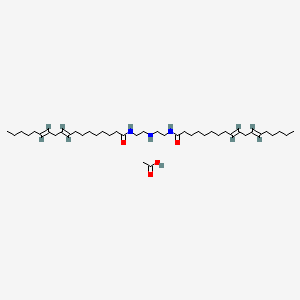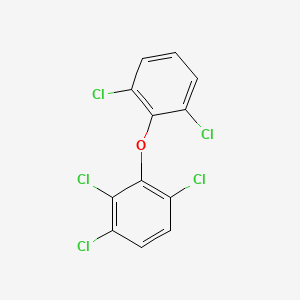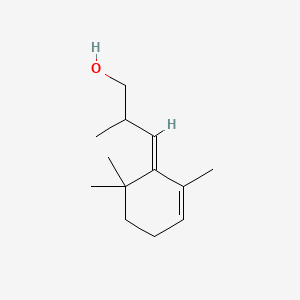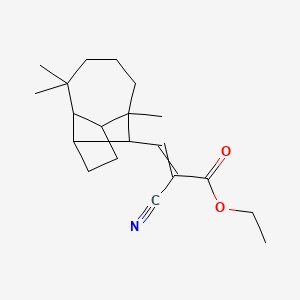
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate is a complex organic compound known for its unique structure and properties. This compound features a cyano group, an ethyl ester, and a methanoazulene moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Michael addition followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate exerts its effects involves interactions with various molecular targets. The cyano group and methanoazulene moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways and effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)propanoate
- Methyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylate
- Ethyl 2-cyano-3-(decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)butanoate
Uniqueness
This compound stands out due to its specific combination of functional groups and the methanoazulene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
79569-98-5 |
|---|---|
Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)prop-2-enoate |
InChI |
InChI=1S/C20H29NO2/c1-5-23-18(22)13(12-21)11-16-14-7-8-15-17(14)19(2,3)9-6-10-20(15,16)4/h11,14-17H,5-10H2,1-4H3 |
InChI Key |
SGFSBQMNAPYZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1C2CCC3C2C(CCCC31C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


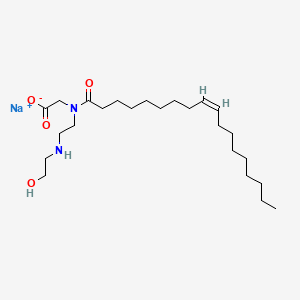
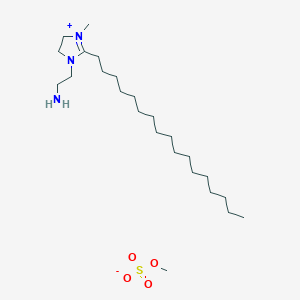
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
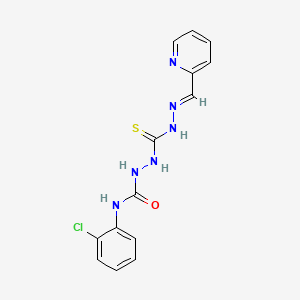
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
